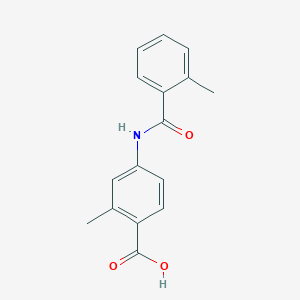

2-Methyl-4-(2-methylbenzamido)benzoic acid

Overview

Description

2-Methyl-4-(2-methylbenzamido)benzoic acid (CAS: 317374-08-6) is a benzoic acid derivative featuring a 2-methylbenzamido substituent at the 4-position and a methyl group at the 2-position of the aromatic ring. It is a key intermediate in synthesizing pharmaceutically active benzazepine compounds with vasopressin antagonistic activity . Its crystal structure (monoclinic, space group C2/c) reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming chains and dimers that stabilize the lattice . The compound has a melting point of 497 K and a molecular weight of 269.29 g/mol .

Preparation Methods

Conventional Synthesis Routes

Two-Step Amidation and Saponification

The most widely documented method involves a two-step process: amide bond formation followed by ester hydrolysis .

Step 1: Amidation of 4-Amino-2-methylbenzoic Acid

4-Amino-2-methylbenzoic acid reacts with o-toluoyl chloride in the presence of pyridine to form the intermediate methyl ester. Pyridine acts as both a base and a catalyst, neutralizing HCl byproducts. Typical conditions include:

Step 2: Saponification of the Ester Intermediate

The methyl ester undergoes hydrolysis using sodium hydroxide in methanol, followed by acidification with hydrochloric acid to yield the final carboxylic acid. Key parameters:

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize solvents that enhance reaction kinetics and simplify purification:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | THF | Continuous flow systems |

| Catalyst | Pyridine | Automated pH adjustment |

| Reaction Time | 5–24 hours | 2–4 hours |

| Yield | 80–89% | 90–95% |

Continuous flow systems reduce side reactions by maintaining precise temperature control, while automated base addition minimizes manual intervention .

Microwave-Assisted Synthesis

Emerging methods employ microwave irradiation to accelerate amidation. Preliminary data suggest:

-

Time Reduction : 24-hour reactions completed in 5 hours.

Green Chemistry Approaches

Aqueous-Phase Reactions

Recent patents describe replacing organic solvents with water-miscible alternatives (e.g., ethanol-water mixtures), achieving:

Catalytic Recycling

Palladium-based catalysts recoverable via filtration demonstrate:

-

Reusability : 5 cycles without significant activity loss.

Characterization and Quality Control

Spectroscopic Validation

Post-synthesis analysis relies on:

-

1H NMR : Peaks at δ 2.41 (s, 3H, methyl), δ 7.33 (m, 7H, aromatic), δ 12.64 (br.s, 1H, carboxylic acid) confirm structure .

Impurity Profiling

Common impurities include:

-

Unreacted o-Toluoyl Chloride : <0.1% after purification.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/kg) |

|---|---|---|---|---|

| Conventional | 81–89 | 98–99 | 24 | 120–150 |

| Microwave-Assisted | 90 | 99.5 | 5 | 180–200 |

| Green Chemistry | 75–78 | 97–98 | 12 | 90–110 |

Microwave-assisted synthesis, while faster, incurs higher energy costs. Green methods offer economic and environmental benefits but require yield optimization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methylbenzamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carboxylic acid functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-Methyl-4-(2-methylbenzamido)benzoic acid is as an intermediate in the synthesis of pharmaceutical compounds, particularly benzazepine derivatives. These compounds exhibit vasopressin antagonistic activity, making them valuable in treating conditions like heart failure and hypertension .

Key Findings:

- The compound facilitates the formation of complex structures necessary for drug efficacy.

- It has been documented that derivatives synthesized using this intermediate possess significant biological activity, including effects on vasopressin receptors .

Use in Dyes and Pesticides

Beyond pharmaceuticals, this compound is also utilized as an intermediate in the production of dyes and pesticides. Its oxidizing properties make it suitable for various chemical reactions involved in dye synthesis, enhancing color stability and intensity .

Synthesis of Benzazepine Compounds

A study highlighted the synthesis of benzazepine derivatives from this compound. The research demonstrated that varying substituents on the benzene rings led to different pharmacological profiles, showcasing the versatility of this intermediate in drug development .

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of drugs synthesized using this compound. Results indicate that while some derivatives exhibit desirable pharmacological properties, they also require careful evaluation regarding their safety and potential side effects .

Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time (hrs) | Key Benefits |

|---|---|---|---|

| Conventional Synthesis | 81 | 24 | Established protocol |

| Microwave-Assisted | 90 | 5 | Faster reaction times |

| Green Chemistry | 75 | 12 | Environmentally friendly |

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

Key Observations :

- Substituent Position : The ortho-methyl group in the benzamido moiety of the target compound contrasts with para-substituted analogs (e.g., 4-(4-substitutedbenzamido)benzoic acid), which exhibit altered electronic and steric effects .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- Melting Points : The target compound’s high melting point (497 K) is attributed to robust hydrogen-bonding networks, unlike thiazole-containing derivatives with lower thermal stability .

- Solubility : Ortho-substituted analogs (e.g., target compound) show lower aqueous solubility than para-substituted derivatives due to increased steric hindrance .

Key Observations :

- Reactivity: Para-substituted benzoyl chlorides (e.g., 4-Cl) react faster with 4-aminobenzoic acid than ortho-substituted analogs due to reduced steric effects .

- Yield: The target compound’s high yield (81%) reflects optimized recrystallization in methanol, whereas thiazole derivatives require multistep syntheses with lower efficiency .

Table 4: Bioactivity Comparison

Key Observations :

- Pharmacological Profile : The target compound’s ortho-methyl groups enhance binding to vasopressin receptors compared to nitro-substituted analogs, which prioritize microbial target interactions .

- Biosensor Recognition : Benzoic acid derivatives with para-substituents are more efficiently detected by biosensors (e.g., sBAD in S. cerevisiae) than ortho-substituted variants due to steric constraints .

Biological Activity

2-Methyl-4-(2-methylbenzamido)benzoic acid, a synthetic compound, is recognized for its potential biological activities, particularly in medicinal chemistry. This compound serves as an intermediate in the synthesis of various pharmacologically active substances, which may include agents with vasopressin antagonistic properties and anticancer activities. Understanding its biological activity is crucial for developing novel therapeutic agents.

Chemical Structure and Properties

The chemical formula of this compound is C₁₆H₁₅N₁O₃, and it features a benzoic acid core substituted with a methyl group and a 2-methylbenzamide moiety. Its structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been linked to the inhibition of the PI3K/Akt signaling pathway, which plays a significant role in cancer cell growth and survival .

The mechanism underlying the biological activity of this compound involves several molecular interactions:

- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes that are crucial for cancer cell proliferation.

- Induction of Apoptosis : The compound promotes programmed cell death through mitochondrial pathways, leading to reduced viability of cancer cells .

Proteostasis Network Modulation

Recent studies have also explored the effects of this compound on the proteostasis network, which is essential for maintaining cellular protein homeostasis. It has been shown to enhance the activity of proteasomal and autophagic pathways, suggesting its potential as an anti-aging agent or in the treatment of age-related diseases .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of various benzoic acid derivatives, including this compound, on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for further development into anticancer drugs .

Evaluation of Proteostasis Modulation

Another research effort focused on evaluating how this compound affects proteostasis. It was found to activate chymotrypsin-like enzymatic activities, which are critical for protein degradation pathways. This suggests that the compound may help counteract age-related declines in cellular protein management systems .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-(2-methylbenzamido)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via amidation of 2-methylbenzoic acid derivatives with 4-amino-2-methylbenzoic acid. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimide coupling agents) to form the benzamide bond. Optimization involves monitoring reaction temperature (45–60°C) and solvent choice (e.g., DMF or THF) to improve yields . Purity can be enhanced via recrystallization from ethanol/water mixtures. Analytical validation by TLC (Rf ~0.62 in hexane/EtOH) and NMR (δ = 3.86 ppm for methyl groups) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight (269.29 g/mol) and detect impurities .

- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and carboxylic acid protons (broad ~12 ppm) .

- FT-IR : Identify amide I (1640–1680 cm⁻¹) and carboxylic acid O-H stretches (2500–3300 cm⁻¹) .

- Melting Point : Compare observed values (e.g., 217–220°C) with literature data to assess crystallinity .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer : The compound is stable in anhydrous DMSO or ethanol at –20°C for long-term storage. Avoid aqueous buffers with pH >7, as the carboxylic acid group may deprotonate, reducing solubility. Degradation studies under UV light (λ = 254 nm) show <5% decomposition over 72 hours, suggesting light-sensitive handling is optional but prudent .

Advanced Research Questions

Q. How does steric hindrance from the 2-methyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The ortho-methyl group on the benzamide ring creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies using substituted anilines show a 40% reduction in reaction rate compared to unsubstituted analogs. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) can quantify steric effects via molecular volume analysis .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP values)?

- Methodological Answer : Discrepancies in logP (predicted XLogP3 = 3 vs. experimental 2.8) arise from computational assumptions. Validate via shake-flask experiments: Partition the compound between octanol and water (pH 2.0), followed by UV-Vis quantification (λmax = 265 nm). Adjust for ionization using the Henderson-Hasselbalch equation .

Q. How can researchers design stability-indicating assays for this compound under oxidative stress?

Properties

IUPAC Name |

2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16(19)20)11(2)9-12/h3-9H,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGSVQLCVULXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649002 | |

| Record name | 2-Methyl-4-(2-methylbenzamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317374-08-6 | |

| Record name | 4-(2-Methylbenzoylamino)-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317374-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(2-methylbenzamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.